molecular formula C13H25NO3 B3048682 Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 179746-47-5

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B3048682
CAS RN: 179746-47-5
M. Wt: 243.34 g/mol
InChI Key: YSNHXIMXFKYGEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It has an average mass of 243.342 Da and a monoisotopic mass of 243.183441 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions . Attached to this ring is a hydroxypropyl group and a tert-butyl ester group .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an important drug in cancer treatment. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate and includes techniques like acylation and substitution, demonstrating the compound's versatility in drug synthesis (Kong et al., 2016).

Role in Chemical Structural Studies

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, have revealed detailed molecular structures. These studies are critical in understanding the molecular packing and hydrogen bond formation in crystals, which is vital for drug design and synthesis (Didierjean et al., 2004).

Use in Developing Novel Synthetic Methods

The compound has been utilized in developing new synthetic methods for constructing complex molecular structures. For example, its derivatives have been used in stereoselective syntheses, showcasing the compound's utility in creating diverse and biologically active molecular architectures (Passarella et al., 2005).

Application in Molecular Synthesis Optimization

This compound is also involved in the optimization of molecular synthesis. Research efforts have focused on improving the yield and effectiveness of synthesizing this compound and its derivatives, which is crucial for the efficient production of pharmaceuticals (Moriguchi et al., 2014).

Involvement in Pharmaceutical Drug Intermediates

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a key intermediate in the synthesis of several pharmaceutical drugs, indicating its significance in the pharmaceutical industry. Its flexibility and reactivity make it a valuable compound in creating diverse medicinal compounds (Zhang et al., 2018).

Safety and Hazards

While specific safety and hazard data for Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, and not breathing in the compound . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .

properties

IUPAC Name

tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNHXIMXFKYGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447742
Record name Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

CAS RN

179746-47-5
Record name Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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